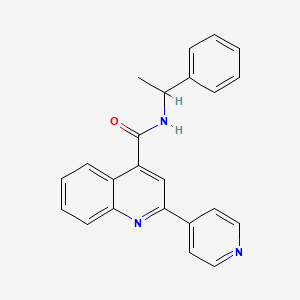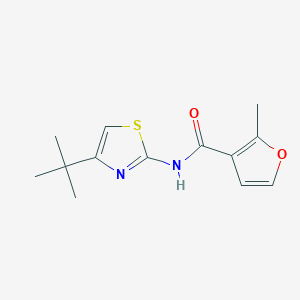![molecular formula C16H18N6O2 B11123509 N-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2-pyrazinecarboxamide](/img/structure/B11123509.png)
N-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2-pyrazinecarboxamide is a complex organic compound that features a pyrazinecarboxamide core with a piperazine ring substituted with a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2-pyrazinecarboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-pyrazinecarboxylic acid with 4-(2-pyridyl)piperazine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or pyrazine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2-pyrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-3-pyridyl)carbamates: These compounds share a similar pyridyl structure but differ in their functional groups and overall molecular architecture.
2-(2-pyridyl)benzimidazole derivatives: These compounds also contain a pyridyl group but are based on a benzimidazole core.
Uniqueness
N-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2-pyrazinecarboxamide is unique due to its combination of a pyrazinecarboxamide core with a piperazine ring substituted with a pyridyl group. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C16H18N6O2 |
|---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
N-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H18N6O2/c23-15(12-20-16(24)13-11-17-5-6-18-13)22-9-7-21(8-10-22)14-3-1-2-4-19-14/h1-6,11H,7-10,12H2,(H,20,24) |
InChI Key |
BYDWDZKOHHYNRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-[2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-chlorophenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11123428.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B11123431.png)
![Ethyl 4-(4-fluorophenyl)-2-{[(3-fluorophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11123432.png)
![3-hydroxy-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11123437.png)
![(2Z)-2-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11123442.png)
![N-(2-methylpropyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11123445.png)

![N-(3-chlorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B11123456.png)
![(5Z)-5-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11123459.png)

![3-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]propanamide](/img/structure/B11123470.png)
![Ethyl 4-[(2-thienylmethyl)amino]benzoate](/img/structure/B11123477.png)
![5-(4-ethylphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11123494.png)
